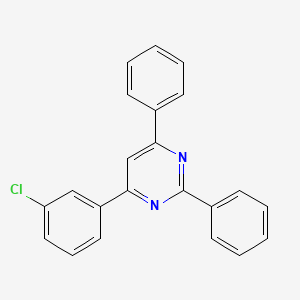
4-(3-Chlorophenyl)-2,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has phenyl groups, which are rings of six carbon atoms, and a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” were not found, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” likely involves a pyrimidine ring attached to three phenyl rings. One of these phenyl rings would have a chlorine atom attached .
科学的研究の応用
Chemical Transformations and Synthesis
4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been studied for its role in various chemical transformations. For instance, it is involved in the amination of halogenoaza-aromatics with potassium amide in liquid ammonia, a process significant in organic synthesis (Valk, Plas, & Bode, 2010). Another study highlights its use in the synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, which subsequently undergoes various transformations to yield N-acyl derivatives and substituted quinazolines (Harutyunyan et al., 2020).
Crystal Structure and Biological Activity
The compound's derivatives, such as those containing chlorine and methyl substituents, show promising antimicrobial activities. Studies on their crystal structures have provided insights into their molecular geometries and intermolecular interactions, which are crucial for understanding their biological activities (Korona-Głowniak et al., 2021).
Cyclopalladation and Organometallic Chemistry
In the field of organometallic chemistry, 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been utilized in the cyclopalladation of phenylpyrimidines. This process is significant for the synthesis of organometallic complexes, which have applications in catalysis and material science (Caygill, Hartshorn, & Steel, 1990).
Theoretical and Experimental Studies
The compound has also been the subject of theoretical and experimental studies correlating structure, stability, and biological activity. This includes the examination of pyrimidinium ylides derived from 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine for their potential in nucleophilic reactions and biological applications (Moldoveanu & Mangalagiu, 2005).
Synthesis of Derivatives and Pharmacological Potential
The synthesis of various derivatives of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been explored, revealing their potential in pharmacology. For example, studies have synthesized derivatives with anti-inflammatory and antimicrobial properties, highlighting the compound's versatility in drug development (Kumar, Chauhan, & Drabu, 2011).
Antioxidant and Antitumor Activities
Research has also been conducted on the antioxidant and antitumor activities of nitrogen heterocycles derived from 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine. These studies contribute to the understanding of the compound's potential in cancer therapy and disease prevention (El-Moneim, El‐Deen, & El-Fattah, 2011).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic analysis of derivatives have provided deeper insights into the compound's potential interactions with biological targets, aiding in the design of new drugs and therapeutic agents (Sivakumar et al., 2021).
作用機序
Target of Action
Similar compounds have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
It’s likely that the compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including oxidative stress and radical-chain oxidation of organic compounds .
Pharmacokinetics
Similar compounds have been shown to have good absorption, low oral bioavailability due to extensive hepatic first-pass effect, and biliary elimination .
Result of Action
Similar compounds have been shown to have antioxidant, antitumor, and neurotoxic potentials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
4-(3-chlorophenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTRHTNHPKRWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |
CAS RN |
1536209-87-6 |
Source


|
| Record name | 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)

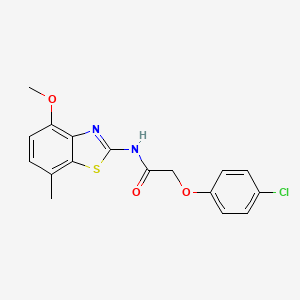
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

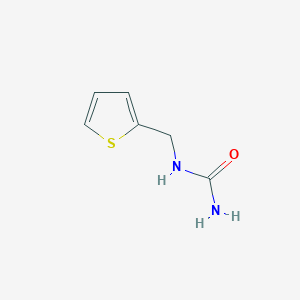
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
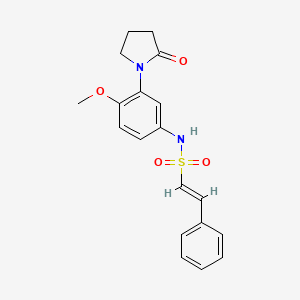
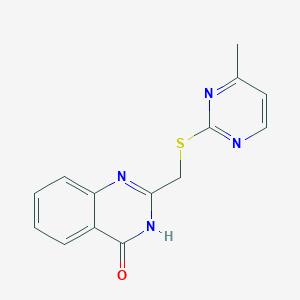
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
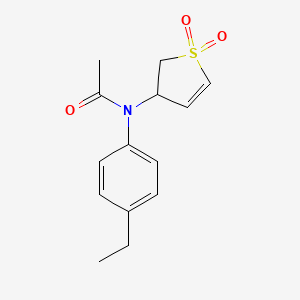
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)